molecular formula C26H19ClN2O3 B11053547 3-(4-chlorophenyl)-6-(naphthalen-2-yl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione

3-(4-chlorophenyl)-6-(naphthalen-2-yl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione

Cat. No.: B11053547
M. Wt: 442.9 g/mol
InChI Key: XJTZTFVJBLOQKJ-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-6-(2-NAPHTHYL)-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings

Preparation Methods

The synthesis of 3-(4-CHLOROPHENYL)-6-(2-NAPHTHYL)-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE typically involves multi-step organic reactions. One common synthetic route includes the use of a Rhodium (III)-catalyzed coupling reaction, which facilitates the formation of the isoindole core . The reaction conditions often require precise control of temperature and the use of specific solvents to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, especially on the chlorophenyl and naphthyl rings, using reagents like halogens or nitrating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium or rhodium. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-CHLOROPHENYL)-6-(2-NAPHTHYL)-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-6-(2-NAPHTHYL)-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Compared to other similar compounds, 3-(4-CHLOROPHENYL)-6-(2-NAPHTHYL)-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE stands out due to its unique combination of aromatic and heterocyclic rings. Similar compounds include other isoindole derivatives and naphthyl-containing molecules . Its uniqueness lies in its specific structural arrangement, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C26H19ClN2O3

Molecular Weight

442.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-10-naphthalen-2-yl-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-9,11-dione

InChI

InChI=1S/C26H19ClN2O3/c27-16-8-5-14(6-9-16)23-22-18-12-19(24(22)32-28-23)21-20(18)25(30)29(26(21)31)17-10-7-13-3-1-2-4-15(13)11-17/h1-11,18-22,24H,12H2

InChI Key

XJTZTFVJBLOQKJ-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C(C1C4C2C(=NO4)C5=CC=C(C=C5)Cl)C(=O)N(C3=O)C6=CC7=CC=CC=C7C=C6

Origin of Product

United States

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